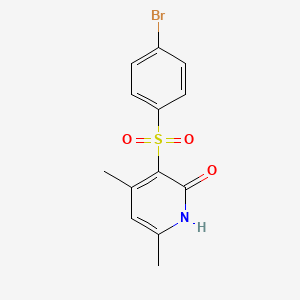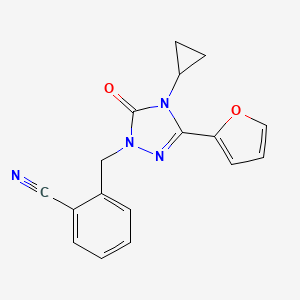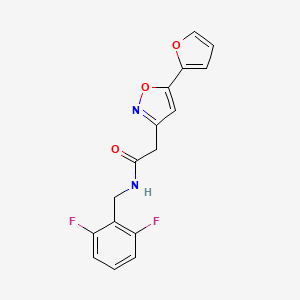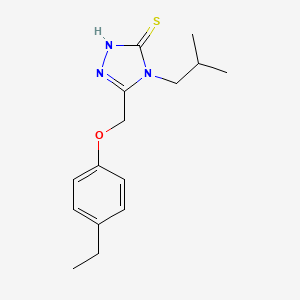
3-((4-溴苯基)磺酰基)-4,6-二甲基吡啶-2(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-bromophenyl)sulfonyl)-4,6-dimethylpyridin-2(1H)-one is an organic compound that belongs to the class of sulfonyl pyridines. This compound is characterized by the presence of a bromophenyl group attached to a sulfonyl moiety, which is further connected to a dimethylpyridinone structure. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
科学研究应用
3-((4-bromophenyl)sulfonyl)-4,6-dimethylpyridin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of bioactive compounds for pharmaceutical research.
Medicine: Explored for its potential therapeutic applications, particularly in the design of novel drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as dyes, pigments, and polymers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-bromophenyl)sulfonyl)-4,6-dimethylpyridin-2(1H)-one typically involves a multi-step process. One common synthetic route includes the following steps:
-
Formation of the Bromophenyl Sulfonyl Intermediate: : The initial step involves the sulfonylation of 4-bromophenyl with a suitable sulfonylating agent such as chlorosulfonic acid or sulfur trioxide. This reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired sulfonyl intermediate.
-
Coupling with Dimethylpyridinone: : The bromophenyl sulfonyl intermediate is then coupled with 4,6-dimethylpyridin-2(1H)-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of 3-((4-bromophenyl)sulfonyl)-4,6-dimethylpyridin-2(1H)-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-((4-bromophenyl)sulfonyl)-4,6-dimethylpyridin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The sulfonyl group can be further oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: The compound can be reduced to form the corresponding sulfide or sulfoxide derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Formation of sulfone derivatives.
Reduction Reactions: Formation of sulfide or sulfoxide derivatives.
作用机制
The mechanism of action of 3-((4-bromophenyl)sulfonyl)-4,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The bromophenyl group may also contribute to the compound’s binding affinity and specificity towards certain targets.
相似化合物的比较
Similar Compounds
- 4-((4-bromophenyl)sulfonyl)morpholine
- N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine
- 3-formylphenylboronic acid
- 4-formylphenylboronic acid
Comparison
Compared to similar compounds, 3-((4-bromophenyl)sulfonyl)-4,6-dimethylpyridin-2(1H)-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the dimethylpyridinone moiety enhances its stability and solubility, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
3-(4-bromophenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3S/c1-8-7-9(2)15-13(16)12(8)19(17,18)11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYWLYVDAKKXGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=CC=C(C=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2360774.png)
![(1R,5S)-8-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2360777.png)
![Ethyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2360778.png)


![2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2360782.png)
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(1-phenylethyl)propanamide](/img/structure/B2360785.png)
![(1'R,4S)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-amine;hydrochloride](/img/structure/B2360786.png)
![N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methylbenzamide](/img/structure/B2360787.png)
![N-(3,5-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2360788.png)
![ethyl 4-(2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2360790.png)

